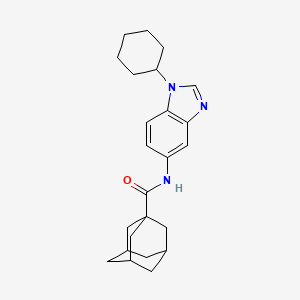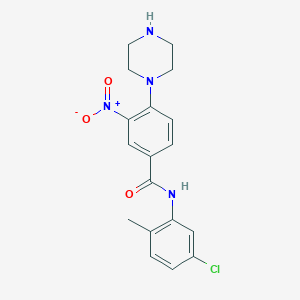
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
説明
Ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EMPC, is a pyrazole derivative that has been the subject of significant scientific research due to its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, making it an interesting target for further investigation.
作用機序
The exact mechanism of action of ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB signaling pathway, and induce apoptosis in cancer cells. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One advantage of using ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. One limitation is the lack of understanding of its exact mechanism of action.
将来の方向性
There are several future directions for research on ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-inflammatory and antioxidant properties may lead to the development of new therapies for inflammatory diseases such as arthritis. Finally, the development of novel ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate derivatives may lead to the discovery of compounds with even greater therapeutic potential.
科学的研究の応用
Ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Its anti-inflammatory properties have been demonstrated in several studies, where it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-28-21(26)18-19(15-9-11-16(27-2)12-10-15)24(23-20(18)22)17(25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHWDUFZSFTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-ethoxyphenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4194999.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4195011.png)
![methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4195012.png)
![6-amino-4-[2,4-dimethyl-5-(1-pyrrolidinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4195017.png)
![3-ethoxy-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4195025.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-1-naphthyl-3-phenylpropanamide](/img/structure/B4195037.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4195062.png)
![N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4195065.png)
![N-[4-(aminosulfonyl)benzyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4195068.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4195085.png)
![3-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4195105.png)